Cas no 2551114-69-1 (5-(1,3-Dioxolan-2-yl)pentane-1-thiol)

5-(1,3-Dioxolan-2-yl)pentane-1-thiol 化学的及び物理的性質
名前と識別子
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- 5-(1,3-Dioxolan-2-yl)pentane-1-thiol
- EN300-26571698
- 2551114-69-1
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- MDL: MFCD32874648
- インチ: 1S/C8H16O2S/c11-7-3-1-2-4-8-9-5-6-10-8/h8,11H,1-7H2
- InChIKey: JXQKDDILXRQMKE-UHFFFAOYSA-N
- SMILES: SCCCCCC1OCCO1
計算された属性
- 精确分子量: 176.08710092g/mol
- 同位素质量: 176.08710092g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 5
- 複雑さ: 92.1
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.6
- トポロジー分子極性表面積: 19.5Ų
5-(1,3-Dioxolan-2-yl)pentane-1-thiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26571698-2.5g |
5-(1,3-dioxolan-2-yl)pentane-1-thiol |
2551114-69-1 | 95% | 2.5g |
$1454.0 | 2023-09-14 | |
Enamine | EN300-26571698-0.05g |
5-(1,3-dioxolan-2-yl)pentane-1-thiol |
2551114-69-1 | 95% | 0.05g |
$174.0 | 2023-09-14 | |
Enamine | EN300-26571698-0.25g |
5-(1,3-dioxolan-2-yl)pentane-1-thiol |
2551114-69-1 | 95% | 0.25g |
$367.0 | 2023-09-14 | |
Enamine | EN300-26571698-1.0g |
5-(1,3-dioxolan-2-yl)pentane-1-thiol |
2551114-69-1 | 95% | 1g |
$743.0 | 2023-05-26 | |
1PlusChem | 1P028G1G-1g |
5-(1,3-dioxolan-2-yl)pentane-1-thiol |
2551114-69-1 | 95% | 1g |
$981.00 | 2024-05-20 | |
1PlusChem | 1P028G1G-5g |
5-(1,3-dioxolan-2-yl)pentane-1-thiol |
2551114-69-1 | 95% | 5g |
$2722.00 | 2024-05-20 | |
1PlusChem | 1P028G1G-2.5g |
5-(1,3-dioxolan-2-yl)pentane-1-thiol |
2551114-69-1 | 95% | 2.5g |
$1859.00 | 2024-05-20 | |
Enamine | EN300-26571698-1g |
5-(1,3-dioxolan-2-yl)pentane-1-thiol |
2551114-69-1 | 95% | 1g |
$743.0 | 2023-09-14 | |
Enamine | EN300-26571698-0.1g |
5-(1,3-dioxolan-2-yl)pentane-1-thiol |
2551114-69-1 | 95% | 0.1g |
$257.0 | 2023-09-14 | |
Enamine | EN300-26571698-0.5g |
5-(1,3-dioxolan-2-yl)pentane-1-thiol |
2551114-69-1 | 95% | 0.5g |
$579.0 | 2023-09-14 |
5-(1,3-Dioxolan-2-yl)pentane-1-thiol 関連文献
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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2. Caper tea
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
5-(1,3-Dioxolan-2-yl)pentane-1-thiolに関する追加情報
Recent Advances in the Application of 5-(1,3-Dioxolan-2-yl)pentane-1-thiol (CAS: 2551114-69-1) in Chemical Biology and Pharmaceutical Research
The compound 5-(1,3-Dioxolan-2-yl)pentane-1-thiol (CAS: 2551114-69-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique chemical properties and potential applications. This thiol-containing compound, characterized by its dioxolane-protected aldehyde functionality, has been explored for its utility in bioconjugation, drug delivery, and as a building block in organic synthesis. Recent studies highlight its role in the development of novel therapeutic agents and diagnostic tools, making it a compound of considerable interest to researchers.
One of the key areas of research involving 5-(1,3-Dioxolan-2-yl)pentane-1-thiol is its application in bioconjugation chemistry. The thiol group of this compound allows for selective reactions with maleimides, halides, and other electrophilic groups, enabling the formation of stable thioether linkages. This property has been leveraged in the design of antibody-drug conjugates (ADCs), where the compound serves as a linker to attach cytotoxic payloads to monoclonal antibodies. Recent studies have demonstrated improved stability and efficacy of ADCs incorporating this linker, suggesting its potential for enhancing targeted cancer therapies.
In addition to its role in bioconjugation, 5-(1,3-Dioxolan-2-yl)pentane-1-thiol has been investigated for its use in drug delivery systems. The dioxolane group can be hydrolyzed under acidic conditions, releasing the aldehyde functionality, which can then react with amine-containing drugs or targeting moieties. This pH-sensitive property makes it an attractive candidate for the development of stimuli-responsive drug delivery systems. Recent work has shown that nanoparticles functionalized with this compound exhibit enhanced tumor-targeting capabilities and controlled drug release, highlighting its potential in precision medicine.
Furthermore, the compound has been utilized as a versatile building block in organic synthesis. Its ability to undergo a variety of transformations, including oxidation, reduction, and nucleophilic substitution, has enabled the synthesis of complex molecules with potential pharmaceutical applications. Recent publications have detailed its use in the synthesis of heterocyclic compounds, which are often found in drugs with antimicrobial, antiviral, and anti-inflammatory properties. The versatility of 5-(1,3-Dioxolan-2-yl)pentane-1-thiol in synthetic chemistry underscores its value as a tool for medicinal chemists.
Despite these promising applications, challenges remain in the optimization of 5-(1,3-Dioxolan-2-yl)pentane-1-thiol for large-scale use. Issues such as stability under physiological conditions, scalability of synthesis, and potential toxicity need to be addressed. Ongoing research aims to overcome these hurdles through structural modifications and the development of novel synthetic routes. Collaborative efforts between academic and industrial researchers are expected to drive further advancements in this area.
In conclusion, 5-(1,3-Dioxolan-2-yl)pentane-1-thiol (CAS: 2551114-69-1) represents a promising compound with diverse applications in chemical biology and pharmaceutical research. Its unique chemical properties enable its use in bioconjugation, drug delivery, and organic synthesis, offering new opportunities for the development of therapeutic and diagnostic tools. Continued research and innovation will be essential to fully realize its potential and address existing challenges.
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